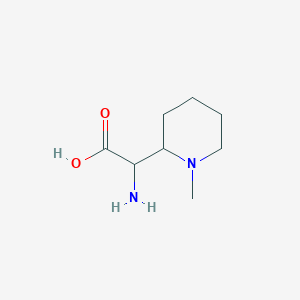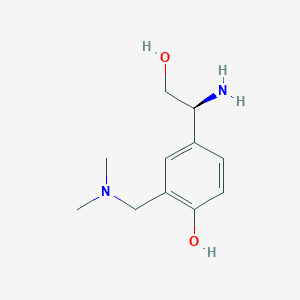
(s)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol is a chiral organic compound that features both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol typically involves multi-step organic reactions. One common route might include:
Starting Material: A substituted benzene derivative.
Functional Group Introduction: Introduction of amino and hydroxyl groups through reactions such as nitration, reduction, and hydrolysis.
Chiral Resolution: Separation of the (s)-enantiomer using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Use of catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Implementation of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(s)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amino groups using reducing agents like hydrogen gas and palladium catalyst.
Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (s)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
®-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol: The enantiomer of the compound .
4-(1-Amino-2-hydroxyethyl)phenol: Lacks the dimethylamino group.
2-((Dimethylamino)methyl)phenol: Lacks the amino and hydroxyl groups on the ethyl side chain.
Uniqueness
(s)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol is unique due to its specific combination of functional groups and chirality, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-[(1S)-1-amino-2-hydroxyethyl]-2-[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C11H18N2O2/c1-13(2)6-9-5-8(10(12)7-14)3-4-11(9)15/h3-5,10,14-15H,6-7,12H2,1-2H3/t10-/m1/s1 |
InChI Key |
HQUOICMQLQOJLI-SNVBAGLBSA-N |
Isomeric SMILES |
CN(C)CC1=C(C=CC(=C1)[C@@H](CO)N)O |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one](/img/structure/B13549539.png)
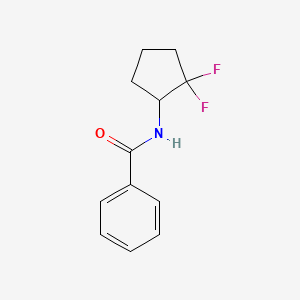
![4-(Benzo[b]thiophen-3-yl)butanal](/img/structure/B13549550.png)


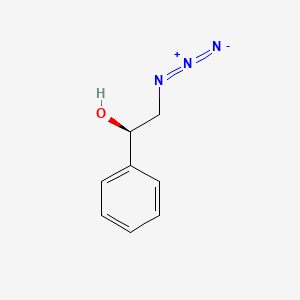
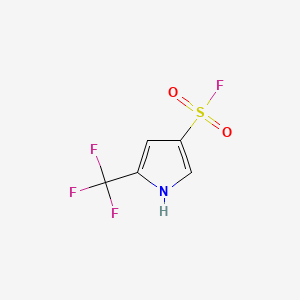

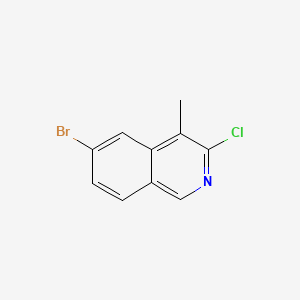
![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13549605.png)
![2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]aceticacid](/img/structure/B13549610.png)
![4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13549613.png)
![2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid](/img/structure/B13549622.png)
